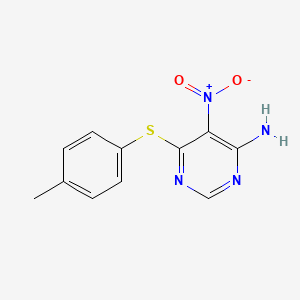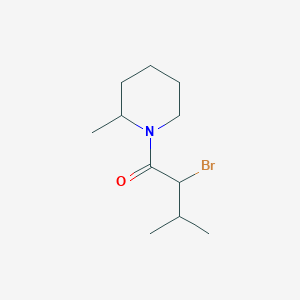
5-Nitro-6-(p-tolylthio)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-6-(p-tolylthio)pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a nitro group at the 5th position, a p-tolylthio group at the 6th position, and an amino group at the 4th position on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine typically involves the following steps:
Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (such as p-tolylthiol) reacts with a halogenated pyrimidine precursor.
Amination: The amino group can be introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The p-tolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Reduction: 5-Amino-6-(p-tolylthio)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a precursor in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in materials science research.
Wirkmechanismus
The mechanism of action of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-6-(phenylthio)pyrimidin-4-amine: Similar structure but with a phenylthio group instead of a p-tolylthio group.
5-Nitro-6-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a p-tolylthio group.
5-Nitro-6-(ethylthio)pyrimidin-4-amine: Similar structure but with an ethylthio group instead of a p-tolylthio group.
Uniqueness: 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is unique due to the presence of the p-tolylthio group, which can influence its reactivity and binding properties
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWRJPQZVNWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2602365.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602366.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2602371.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)
